2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
Overview
Description
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .
Chemical Reactions Analysis
As mentioned earlier, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is involved in borylation and hydroboration reactions .
Physical and Chemical Properties Analysis
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a solid substance with a molecular weight of 248.09 . It is stored in dry conditions at 2-8°C . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a colorless to almost colorless transparent liquid . It has a molecular weight of 127.98 .
Scientific Research Applications
Chemical Properties and Metabolism
The chemical structure of 2-Hydroxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene suggests a close relationship with naphthalene derivatives, which have been extensively studied. Research indicates that metabolism of naphthalene and its derivatives often involves the oxidation of specific molecular chains leading to various metabolites. For example, the metabolism of 2,6-diisopropylnaphthalene in rats proceeds exclusively through oxidation of the isopropyl chain, resulting in several identified metabolites (S. Kojima, T. Honda, M. Kiyozumi, 1985) Kojima, Honda, & Kiyozumi, 1985. Similar pathways might be involved in the metabolism of this compound, given the structural similarities.
Environmental Impact and Toxicology
Understanding the environmental impact and toxicology of chemical compounds is crucial. Naphthalene, a relative of this compound, is known to be a ubiquitous environmental pollutant with the potential to cause illness. Studies using nuclear magnetic resonance (NMR) and mass spectrometry have deconvoluted the metabolites related to naphthalene intervention in various organs, providing insights into its biological impact (Yee Soon Ling et al., 2014) Ling et al., 2014. These methodologies can be applied to understand the impact of this compound in similar settings.
Biological Activities and Therapeutic Potentials
The biological activities of naphthalene derivatives have been explored for therapeutic potentials. For instance, compounds derived from naphthalene have been investigated for their antiamnestic (AA) and antihypoxic (AH) activities (S. Ono et al., 1995) Ono et al., 1995. Moreover, derivatives of 2-oxoindole, closely related to naphthalene, have been studied for their effects on emotional and behavioral reactions under stress, indicating potential anxiolytic properties (R. Lutsenko, A. Vakhnenko, E. Vlasova, 2017) Lutsenko, Vakhnenko, & Vlasova, 2017. These findings suggest that this compound might also possess unique biological activities worth exploring.
Safety and Hazards
The compound “2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” has hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has hazard classifications Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2 .
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-8-9-12(18)10-13(11)14/h5-10,18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWMCBTVUZVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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